1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine
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Overview
Description
1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine is a chemical compound with the molecular formula C16H24N4O2 and a molecular weight of 304.39 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a trimethylallophanoyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine involves several steps. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 2,4,4-trimethylallophanoyl chloride under controlled conditions to yield the final product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction .
Chemical Reactions Analysis
1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: This compound lacks the trimethylallophanoyl group and has different chemical and biological properties.
4-(2,4,4-Trimethylallophanoyl)piperazine: This compound lacks the benzyl group and exhibits different reactivity and applications.
N-Benzyl-N-methylpiperazine: This compound has a methyl group instead of the trimethylallophanoyl group, leading to variations in its chemical behavior and uses.
Properties
CAS No. |
80712-46-5 |
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Molecular Formula |
C16H24N4O2 |
Molecular Weight |
304.39 g/mol |
IUPAC Name |
4-benzyl-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H24N4O2/c1-17(2)15(21)18(3)16(22)20-11-9-19(10-12-20)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChI Key |
JBFSNBYVTHNEIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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